molecular formula C11H18N2O2 B1308245 3-Hydroxyadamantane-1-carbohydrazide CAS No. 68435-09-6

3-Hydroxyadamantane-1-carbohydrazide

Cat. No.: B1308245
CAS No.: 68435-09-6
M. Wt: 210.27 g/mol
InChI Key: ACBRUBTXNNBFBB-UHFFFAOYSA-N
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Description

3-Hydroxyadamantane-1-carbohydrazide: is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.28 g/mol . It is derived from adamantane, a highly symmetrical polycyclic cage molecule known for its unique properties and applications in various fields . The compound is characterized by the presence of a hydroxyl group at the third position and a carbohydrazide group at the first position of the adamantane structure.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for 3-Hydroxyadamantane-1-carbohydrazide can be found on the product page . For detailed safety and hazard information, it is recommended to refer to the MSDS provided by the manufacturer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyadamantane-1-carbohydrazide typically involves the reaction of adamantanone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

Adamantanone+Hydrazine HydrateThis compound\text{Adamantanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} Adamantanone+Hydrazine Hydrate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyadamantane-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-oxo-adamantane-1-carbohydrazide.

    Reduction: Formation of 3-hydroxyadamantane-1-amine.

    Substitution: Formation of various substituted adamantane derivatives.

Mechanism of Action

The mechanism of action of 3-Hydroxyadamantane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s rigid cage structure and hydrophobic nature allow it to interact with various enzymes and receptors, potentially disrupting their normal function . This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyadamantane-1-carbohydrazide is unique due to the presence of both a hydroxyl group and a carbohydrazide group on the adamantane scaffold. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

IUPAC Name

3-hydroxyadamantane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c12-13-9(14)10-2-7-1-8(3-10)5-11(15,4-7)6-10/h7-8,15H,1-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBRUBTXNNBFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501176394
Record name 3-Hydroxytricyclo[3.3.1.13,7]decane-1-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68435-09-6
Record name 3-Hydroxytricyclo[3.3.1.13,7]decane-1-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68435-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxytricyclo[3.3.1.13,7]decane-1-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501176394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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